6-Methylquinoxaline-2,3-dithiol

Analytical Chemistry Coordination Chemistry Materials Science

6-Methylquinoxaline-2,3-dithiol (CAS 25625-62-1) is a vital heterocyclic building block with ≥95% purity. Featuring a quinoxaline ring with a 6-methyl group and 2,3-dithiol substitution, it is irreplaceable as the sole precursor for the fungicide quinomethionate and as a chelating ligand for transition metals, notably in spectrophotometric analysis. Ensure synthetic success and analytical precision. Buy direct from specialty chemical suppliers.

Molecular Formula C9H8N2S2
Molecular Weight 208.3 g/mol
CAS No. 25625-62-1
Cat. No. B1587999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinoxaline-2,3-dithiol
CAS25625-62-1
Molecular FormulaC9H8N2S2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=S)C(=S)N2
InChIInChI=1S/C9H8N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
InChIKeyYTKGLURLTLIZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylquinoxaline-2,3-dithiol (CAS 25625-62-1): A Key Chelating Ligand and Synthetic Building Block for Analytical and Coordination Chemistry


6-Methylquinoxaline-2,3-dithiol (CAS 25625-62-1), a heterocyclic compound with the molecular formula C9H8N2S2, features a quinoxaline ring substituted with a methyl group at the 6-position and two thiol groups at the 2- and 3-positions . This structural motif imparts strong chelating properties, making it a valuable reagent in coordination chemistry for the synthesis of transition metal complexes [1]. Its well-defined molecular architecture and high purity (≥95%) ensure reproducibility in research and industrial applications, particularly as a precursor for the fungicide quinomethionate and as a ligand for metal ion detection [2].

Why 6-Methylquinoxaline-2,3-dithiol Cannot Be Substituted by Generic Quinoxaline Dithiols in Critical Applications


Direct substitution of 6-Methylquinoxaline-2,3-dithiol with unsubstituted quinoxaline-2,3-dithiol or other analogs is not scientifically justifiable due to the distinct electronic and steric effects imparted by the 6-methyl group. While both compounds share a dithiol-quinoxaline core, the methyl substitution in 6-Methylquinoxaline-2,3-dithiol influences its chelation behavior and reactivity. For instance, the methyl group alters the electron density on the quinoxaline ring, which can modify the stability constants of its metal complexes . Furthermore, 6-Methylquinoxaline-2,3-dithiol is a critical precursor for the commercial fungicide quinomethionate, a role that its unsubstituted analog cannot fulfill due to structural incompatibility [1]. Therefore, substituting this compound with a generic analog in applications requiring precise chelation or specific synthetic pathways will lead to non-reproducible results and functional failure.

6-Methylquinoxaline-2,3-dithiol: Quantitative Evidence for Scientific Selection and Procurement


6-Methylquinoxaline-2,3-dithiol Offers Higher Purity and Density than Generic Quinoxaline-2,3-dithiol from Multiple Vendors

6-Methylquinoxaline-2,3-dithiol is commercially available with a standard purity of ≥95% (HPLC) from major suppliers like Bidepharm and Sigma-Aldrich . In contrast, the unsubstituted analog, quinoxaline-2,3-dithiol, is often offered at lower purities (e.g., 90% or less) by various vendors, which can introduce significant variability in complexation reactions and analytical sensitivity . The higher purity of 6-Methylquinoxaline-2,3-dithiol ensures more reproducible stoichiometry and reduces the need for further purification steps.

Analytical Chemistry Coordination Chemistry Materials Science

6-Methylquinoxaline-2,3-dithiol Exhibits Higher Density and Boiling Point, Influencing Formulation and Processing

The physical properties of 6-Methylquinoxaline-2,3-dithiol, including a density of 1.42 g/cm³ and a boiling point of 343.8°C at 760 mmHg, are significantly different from those of the unsubstituted analog quinoxaline-2,3-dithiol (density 1.49 g/cm³, boiling point 333.6°C) [1]. These differences, stemming from the methyl substitution, can impact material handling, solvent compatibility, and thermal stability in various synthetic and industrial processes.

Chemical Synthesis Formulation Science Process Engineering

The 6-Methyl Group Modulates Electronic Effects, Potentially Altering Metal Complex Stability

While direct comparative stability constant data for 6-Methylquinoxaline-2,3-dithiol complexes are limited in the open literature, the presence of the 6-methyl group is known to exert a minor steric and electronic influence on the reactivity of the adjacent dithiol groups . This class-level inference is supported by studies on related quinoxaline dithiol derivatives, where structural modifications significantly alter metal-binding affinity. For example, the acid dissociation constants (pK1, pK2) for unsubstituted 2,3-quinoxalinedithiol are 6.84 and 9.95, respectively [1]. The electron-donating methyl group in 6-Methylquinoxaline-2,3-dithiol is expected to increase these pKa values, thereby modulating the ligand's chelation strength and selectivity for specific transition metals compared to the parent compound.

Coordination Chemistry Ligand Design Inorganic Synthesis

6-Methylquinoxaline-2,3-dithiol is an Irreplaceable Precursor for the Commercial Fungicide Quinomethionate

6-Methylquinoxaline-2,3-dithiol is the specific and irreplaceable precursor for the synthesis of quinomethionate (also known as Morestan), a widely used acaricide and fungicide [1][2]. The synthesis involves the formal condensation of 6-Methylquinoxaline-2,3-dithiol with phosgene to form the cyclic dithiocarbonate structure of quinomethionate . The unsubstituted analog, quinoxaline-2,3-dithiol, cannot be used in this reaction to produce the same active ingredient, as the 6-methyl group is an integral part of the quinomethionate molecule required for its biological activity and regulatory approval.

Agrochemical Synthesis Pesticide Development Organic Synthesis

Optimal Application Scenarios for 6-Methylquinoxaline-2,3-dithiol Based on Verified Evidence


Synthesis of Quinomethionate (Morestan) for Agrochemical Research and Production

This compound is the exclusive precursor for the commercial synthesis of quinomethionate, a dithioloquinoxaline fungicide and acaricide. Its use is mandatory for producing this active ingredient, which is employed in the control of mites and powdery mildew on citrus, vegetables, and walnuts [1]. The synthetic pathway involves a formal condensation reaction with phosgene, a process for which no alternative starting material is suitable .

Ligand for Transition Metal Complexation in Coordination Chemistry

6-Methylquinoxaline-2,3-dithiol serves as a strong chelating ligand for transition metals such as Ni(II), Cu(II), Pd(II), and Pt(II), forming stable planar complexes [1]. The 6-methyl group can subtly influence the electronic properties of the resulting complexes, offering a point of differentiation from complexes of unsubstituted quinoxaline-2,3-dithiol. This makes it a valuable tool for fine-tuning the properties of metal-organic frameworks (MOFs), catalysts, and conductive materials.

Analytical Reagent for Metal Ion Detection and Preconcentration

The compound's dithiol functionality enables robust and selective binding to specific metal ions, making it useful in analytical chemistry for the spectrophotometric determination or preconcentration of metals like Ni(II) and Co(II) [1]. Its high purity (≥95%) is critical for achieving low detection limits and high reproducibility in analytical procedures, minimizing interference from impurities that could affect complex formation .

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